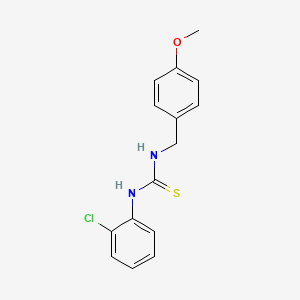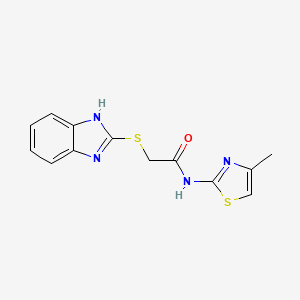![molecular formula C17H21NO B5741869 1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)
1-[(4-methoxy-1-naphthyl)methyl]piperidine
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)methyl]piperidine, also known as NAP, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for research in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]piperidine is not fully understood. However, it has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]piperidine has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxy-1-naphthyl)methyl]piperidine in lab experiments is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. Additionally, its anti-inflammatory properties make it a potential treatment for inflammatory diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]piperidine. One direction is to further investigate its mechanism of action and how it interacts with the NMDA receptor. Additionally, further research could be done to explore its potential therapeutic applications in the treatment of neurodegenerative and inflammatory diseases. Finally, research could be done to develop more efficient synthesis methods for this compound, which could make it more accessible for future studies.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)methyl]piperidine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-19-17-10-9-14(13-18-11-5-2-6-12-18)15-7-3-4-8-16(15)17/h3-4,7-10H,2,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBDDDEZYARMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphth-1-yl)methyl]piperidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)
![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)


![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)


![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)